Methyl 2,2-dimethylbutanoate

Description

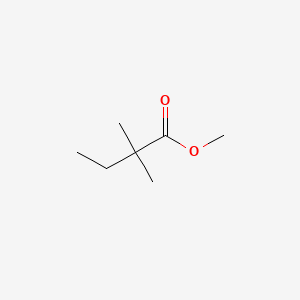

Methyl 2,2-dimethylbutanoate is a branched ester derived from 2,2-dimethylbutyric acid and methanol. Its structure features a quaternary carbon at the α-position, contributing to unique physicochemical properties such as reduced intermolecular interactions and enhanced volatility compared to linear esters. The compound is synthesized via acid-catalyzed esterification using sulfuric acid in a Dean-Stark apparatus, with a carboxylic acid–alcohol ratio of 1:6 to drive equilibrium toward ester formation . Post-synthesis purification via distillation and column chromatography yields high-purity (>99.5% by weight) products .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-7(2,3)6(8)9-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHXQNDUQCTKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009141 | |

| Record name | Methyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9008-29-1, 813-67-2 | |

| Record name | Methyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylbutanoate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl 2,2-dimethylbutanoate involves the continuous esterification process. This method utilizes a packed bed reactor where 2,2-dimethylbutanoic acid and methanol are fed continuously, and the ester is collected as it forms. The use of a catalyst such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Types of Reactions:

Oxidation: Methyl 2,2-dimethylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups. For example, reaction with ammonia can yield the corresponding amide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed:

Oxidation: 2,2-dimethylbutanoic acid.

Reduction: 2,2-dimethylbutanol.

Substitution: 2,2-dimethylbutanamide.

Scientific Research Applications

Methyl 2,2-dimethylbutanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dimethylbutanoate moiety into target molecules.

Biology: Studied for its potential effects on biological systems, including its role as a flavoring agent in food science.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylbutanoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as an electrophile due to the presence of the ester group, which can be attacked by nucleophiles. In biological systems, its mechanism may involve binding to specific receptors or enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Methyl 2,2-dimethylbutanoate (C₇H₁₄O₂, MW 130.19 g/mol) is compared below with analogous esters:

Key Observations :

- Branching vs. Straight-Chain Esters : The 2,2-dimethyl substitution reduces surface area and van der Waals interactions, lowering boiling points compared to linear analogs like methyl butyrate.

- Alkyl Chain Length: Ethyl 2,2-dimethylbutanoate (MW 144.21) has a higher molecular weight than the methyl analog, leading to increased boiling points and reduced vapor pressure .

Physicochemical Properties

Boiling Points and Vapor Pressure

Comparative trends can be inferred:

- Volatility : Methyl esters (e.g., methyl butyrate, bp ~102°C) generally exhibit lower boiling points than ethyl esters (e.g., ethyl butyrate, bp ~121°C). The 2,2-dimethyl branching further reduces boiling points relative to straight-chain isomers .

- Vapor Pressure: Methyl 2,2-dimethylbutanoate is expected to have higher vapor pressure than ethyl 2,2-dimethylbutanoate due to its lower molecular weight and increased branching .

Biological Activity

Methyl 2,2-dimethylbutanoate is an ester compound with a variety of potential biological activities and applications across several scientific fields, including pharmacology, biochemistry, and material science. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.

Methyl 2,2-dimethylbutanoate is characterized by its ester functional group and branched alkyl structure. It can be synthesized through several methods, commonly involving the reaction of 2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst. The general reaction can be represented as follows:

This synthesis can be optimized by varying reaction conditions such as temperature and catalyst concentration to improve yield.

Pharmacological Potential

Research indicates that methyl 2,2-dimethylbutanoate may serve as a building block for active pharmaceutical ingredients (APIs) or intermediates in drug synthesis. Some derivatives of this compound have shown promising biological activity, although specific mechanisms of action remain largely unexplored in the literature .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Potential for use in developing novel anticancer agents based on structural modifications. |

| Enzyme Interaction | May act as a substrate or inhibitor in enzymatic reactions. |

| Material Science | Used as a monomer in polymerization processes to enhance material properties. |

Case Studies

- Anticancer Research : A study investigated the anticancer properties of derivatives synthesized from methyl 2,2-dimethylbutanoate. Compounds derived from it exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values indicated that some derivatives surpassed standard chemotherapeutic agents in efficacy .

- Enzymatic Studies : In biochemical assays, methyl 2,2-dimethylbutanoate was utilized to study enzyme-substrate interactions. It acted as a model substrate to understand metabolic pathways and enzyme kinetics better. Results showed that it could influence metabolic rates depending on the enzyme involved.

The biological activity of methyl 2,2-dimethylbutanoate is thought to arise from its ability to interact with various biomolecules. The ester group may undergo hydrolysis to release the corresponding acid, which could modulate biochemical pathways. Additionally, the branched structure may enhance its interaction with lipid membranes or proteins, facilitating cellular uptake and activity.

Comparative Analysis

Methyl 2,2-dimethylbutanoate shares structural similarities with other esters and branched-chain compounds. Here’s a comparison with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Methyl 4-amino-2,2-dimethylbutanoate | Amino Acid Derivative | Potential therapeutic applications. |

| MDMB-4en-PINACA | Synthetic Cannabinoid | Different pharmacological profile. |

Q & A

Q. What are the optimal synthetic conditions for achieving high-purity Methyl 2,2-dimethylbutanoate?

Methyl 2,2-dimethylbutanoate can be synthesized via esterification of 2,2-dimethylbutyric acid with methanol. A Dean-Stark apparatus and sulfuric acid catalyst are recommended to shift equilibrium toward ester formation. A carboxylic acid-to-alcohol molar ratio of 1:6 ensures excess alcohol for improved yield. Post-reaction, excess alcohol is distilled off, and the product is purified via column chromatography, achieving >99.5% purity .

Q. What safety protocols are critical when handling Methyl 2,2-dimethylbutanoate in laboratory settings?

The compound requires handling in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles, due to its flammability and potential central nervous system effects. Proper disposal of waste and adherence to WGK 3 (German water hazard class) guidelines are essential to mitigate environmental risks .

Q. How can researchers verify the structural identity of synthesized Methyl 2,2-dimethylbutanoate?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. For example, the methyl ester group typically appears as a singlet near δ 3.7 ppm in H-NMR. Infrared (IR) spectroscopy can confirm ester carbonyl stretches (~1740 cm). Cross-referencing with synthetic intermediates in patents (e.g., related esters with δ 3.79 ppm for methoxy groups) provides additional validation .

Advanced Research Questions

Q. What thermodynamic models are used to predict the vapor-liquid equilibrium of Methyl 2,2-dimethylbutanoate, and how do they guide high-temperature applications?

Saturated vapor pressure can be measured using the transfer method, where experimental data are fitted to a 3-parameter equation:

Here, , , and are compound-specific constants. These parameters help define temperature limits for industrial processes, such as distillation or catalytic reactions, by avoiding thermal decomposition thresholds .

Q. How can researchers resolve discrepancies in reported vapor pressure data for Methyl 2,2-dimethylbutanoate?

Data variability often arises from differences in purity or measurement techniques. Standardizing methods (e.g., static vs. dynamic vapor pressure setups) and validating results with gas chromatography-mass spectrometry (GC-MS) to confirm purity (>99.5%) are critical. Cross-comparison with homologous esters (e.g., ethyl 2,2-dimethylbutanoate) provides additional consistency checks .

Q. What role does Methyl 2,2-dimethylbutanoate play in synthesizing functional polymers, and how is its incorporation validated?

The ester serves as a monomer precursor in copolymer synthesis. For example, it can be hydrolyzed to 2,2-dimethylbutyric acid, which is functionalized into 2-hydroxyethyl esters for hydrogels like PolyHEMA. Incorporation is confirmed via H-NMR (e.g., ester methyl group disappearance at δ 3.7 ppm) and gel permeation chromatography (GPC) to assess molecular weight distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.